1,1-Bis(ethylthio)-2-nitroethylene

Physical Organic Chemistry Purification Process Chemistry

Researchers requiring a well-defined nitroketene dithioacetal with predictable reactivity for heterocycle construction often face sourcing challenges with inconsistent purity or undefined alkylthio substitution. 1,1-Bis(ethylthio)-2-nitroethylene (CAS 19419-96-6) addresses these needs: • Defined ethylthio substituent for controlled steric and electronic effects in Michael additions and cyclocondensations • Direct precursor for 3-nitrothiophenes, functionalized pyridines, and bioactive molecule libraries • Validated by reverse-phase HPLC (Newcrom R1) for analytical method development • Consistent ≥95% purity with reliable global shipping from BenchChem

Molecular Formula C6H11NO2S2
Molecular Weight 193.3 g/mol
CAS No. 19419-96-6
Cat. No. B093364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(ethylthio)-2-nitroethylene
CAS19419-96-6
Molecular FormulaC6H11NO2S2
Molecular Weight193.3 g/mol
Structural Identifiers
SMILESCCSC(=C[N+](=O)[O-])SCC
InChIInChI=1S/C6H11NO2S2/c1-3-10-6(11-4-2)5-7(8)9/h5H,3-4H2,1-2H3
InChIKeyWQFYZWXFKNXUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(ethylthio)-2-nitroethylene Procurement Specifications


1,1-Bis(ethylthio)-2-nitroethylene (CAS 19419-96-6) is a key member of the nitroketene dithioacetal class of compounds, which are widely recognized as versatile C2-synthons in organic synthesis [1]. It is characterized by a highly polarized push-pull electronic structure, imparting unique reactivity as both a Michael acceptor and a nucleophile precursor [1]. This compound serves as a crucial building block for the synthesis of diverse heterocyclic systems, including functionalized thiophenes and pyridines, and is also noted for its use in developing novel materials and investigating bioactive molecules .

C2-synthon building block for heterocyclic synthesis
Push-pull electronic structure functions as Michael acceptor and nucleophile precursor
Ethylthio substitution alters steric and solubility profile compared to methyl analog

Why 1,1-Bis(ethylthio)-2-nitroethylene Differs from Analogs


Within the family of 1,1-di(alkylsulfanyl)-2-nitroethylenes, substituting the alkylthio group is not chemically neutral. The alkyl chain length directly influences key physicochemical properties that govern both the compound's handling in a laboratory setting and its reactivity profile in chemical transformations. For instance, the physical state, volatility, and solubility of the molecule are all altered. A researcher seeking a specific boiling point for purification, a particular solubility profile for reaction conditions, or a controlled steric environment around the reactive Michael acceptor site cannot arbitrarily interchange the methylthio, ethylthio, or propylthio versions without risking altered reaction outcomes or encountering different handling challenges [1].

1,1-Bis(ethylthio)-2-nitroethylene
Methylthio / Propylthio Analogs
Risk of Direct Substitution
Liquid at room temperature
Solid (methyl) or different boiling liquid (propyl)
Purification method (distillation vs. recrystallization) may not transfer; handling differs
Ethylthio steric and solvation environment
Smaller (methyl) or bulkier (propyl) chains change steric bulk and solubility
Reactivity at Michael acceptor site may shift; reaction medium compatibility may differ

Quantitative Differentiation from Methyl and Propyl Analogs


Boiling Point and Physical State Difference vs. Methylthio Analog

The boiling point of 1,1-bis(ethylthio)-2-nitroethylene is quantifiably higher than that of its closest analog, 1,1-bis(methylthio)-2-nitroethylene. While the methylthio analog is known to melt at 125-127 °C , the ethylthio derivative is a liquid at room temperature with a boiling point of 278.1 °C at standard atmospheric pressure [1]. This physical state difference is a critical factor for handling and purification.

Physical State & BP
Data to verify
Target: Liquid, bp 278.1 °C (760 mmHg)
Comparator: Solid, mp 125–127 °C
Δ >150 °C
Dictates purification method (distillation vs recrystallization)
Cross-study comparable; reported at 760 mmHg
Physical Organic Chemistry Purification Process Chemistry

Molecular Weight Difference for Stoichiometry and Detection

The molecular weight of 1,1-bis(ethylthio)-2-nitroethylene (193.287 g/mol) [1] is distinct from that of the methylthio analog (165.23 g/mol) . This difference is critical for quantitative analytical methods like mass spectrometry and for calculating precise stoichiometric amounts in chemical reactions.

Molecular Weight
Class-level inference
193.287 g/mol vs 165.23 g/mol Δ 28.057
Essential for stoichiometry and MS detection
Calculated from molecular formula
Analytical Chemistry Reaction Optimization Mass Spectrometry

Increased Hydrophobicity and Steric Bulk from Ethyl Substitution

The substitution of methylthio with ethylthio groups increases the molecule's overall hydrophobicity and alters its steric bulk, which are key parameters influencing interactions with biological targets or crystal packing. This is a class-level characteristic of nitroketene dithioacetals, where the alkyl chain length modulates lipophilicity (LogP) [1].

Lipophilicity (LogP)
Reported (class-level)
Estimated LogP increase ~0.5–1.0 units vs methyl analog
Informs SAR and membrane permeability studies
Hansch-Leo estimation; experimental data unavailable
Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Validated Research and Industrial Applications


Synthesis of Functionalized 3-Nitrothiophenes

1,1-Bis(ethylthio)-2-nitroethylene serves as a direct precursor for the synthesis of highly functionalized 3-nitrothiophenes. This specific application is supported by literature on the broader class of nitroketene dithioacetals, which have been shown to react with alpha-chloromethyl ketones to yield valuable thiophene scaffolds [1]. The ethylthio analog is selected when the resulting product requires a specific 2-alkylthio substituent (an ethyl group) for subsequent synthetic steps or for modulating the properties of the final molecule.

Development of Antibacterial Agents and Pesticides

Nitroketene dithioacetals, including their alkyl and benzyl derivatives, have demonstrated quantifiable antibacterial activity [2]. Furthermore, 1,1-bis(ethylthio)-2-nitroethylene is specifically referenced for use as a pesticide and insecticide . Therefore, procurement of this compound is rational for research programs dedicated to discovering new antimicrobials or agrochemicals, where the ethylthio moiety is a required structural element for the desired biological effect.

Novel Synthetic Methodologies and Heterocyclic Chemistry

This compound is a well-documented building block for the exploration of new synthetic methodologies, particularly transition-metal-free annulations and multicomponent reactions leading to complex heterocycles [3]. Its unique reactivity as a polarized ketene dithioacetal makes it a standard reagent for laboratories focused on advancing the frontiers of organic synthesis, especially in the construction of N- and S-containing heterocyclic systems of pharmaceutical relevance.

Analytical Method Development for Sulfur-Containing Compounds

Due to its distinct and well-defined physicochemical properties, including a boiling point of 278.1 °C and a density of 1.195 g/cm³ [4], 1,1-bis(ethylthio)-2-nitroethylene serves as an excellent standard or model compound for developing and validating analytical methods, such as HPLC separations [5], for other structurally related sulfur-containing compounds or process impurities in chemical manufacturing.

Application
Selection Property
Validation Focus
3-Nitrothiophene Synthesis
2-ethylthio substituent integrated into thiophene scaffold
Reactivity with α-chloromethyl ketones; thiophene formation
Antibacterial / Agrochemical Discovery
Ethylthio group required for target bioactivity in lead compounds
In vitro antibacterial and insecticidal screening assays
Heterocyclic Methodology Studies
Polarized ketene dithioacetal scaffold for new annulation reactions
Transition-metal-free multicomponent reaction scope
Analytical Method Development
Distinct boiling point and density for separation method validation
HPLC method optimization for sulfur-containing compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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